molecular formula C9H8ClNOS B3038120 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 75620-23-4

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B3038120
CAS No.: 75620-23-4
M. Wt: 213.68 g/mol
InChI Key: FWGFLNZELROVRY-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that contains a benzothiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization to form the benzothiazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazepines.

Scientific Research Applications

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,5-benzothiazepin-4(5H)-one: Lacks the 2,3-dihydro modification.

    2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the chloro substituent.

    1,5-benzothiazepin-4(5H)-one: Lacks both the chloro substituent and the 2,3-dihydro modification.

Uniqueness

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to the presence of both the chloro substituent and the 2,3-dihydro modification. These structural features can influence its chemical reactivity and biological activity, making it distinct from other benzothiazepine derivatives.

Properties

IUPAC Name

7-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGFLNZELROVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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